molecular formula C6H5FINO B2877716 4-Fluoro-3-iodo-2-methoxypyridine CAS No. 1806345-85-6

4-Fluoro-3-iodo-2-methoxypyridine

Cat. No. B2877716
CAS RN: 1806345-85-6
M. Wt: 253.015
InChI Key: HDIINFLDILVLSZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-2-methoxypyridine is a chemical compound with the CAS Number: 1806345-85-6 . It has a molecular weight of 253.01 . The IUPAC name for this compound is this compound . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5FINO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 . This indicates that the compound has a pyridine ring with fluorine, iodine, and methoxy groups attached at the 4th, 3rd, and 2nd positions respectively .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Deprotometalation and Regioselectivity

The compound plays a critical role in the deprotometalation of substituted pyridines. Research has shown efficient functionalization at specific positions of methoxy- and fluoro-pyridines using a mixed lithium–zinc combination, with the metalated species intercepted by iodine. This process is pivotal for creating regioselective modifications, essential in the synthesis of pharmaceuticals and agrochemicals (Hedidi et al., 2016).

Fluorescence Probe Development

4-Fluoro-3-iodo-2-methoxypyridine derivatives have been utilized in the design of fluorescence probes, such as BODIPY (Boron-Dipyrromethene) derivatives. These probes are valuable tools in biochemistry and medical research for detecting and quantifying biological processes and molecules with high sensitivity and specificity (Gabe et al., 2006).

Radiotracer Synthesis for PET Imaging

The compound is also instrumental in synthesizing no-carrier-added 2- and 3-[18F]fluorohalopyridines, serving as potential labeling synthons for positron emission tomography (PET) radiotracers. This application is crucial for advancing diagnostic imaging techniques, offering insights into disease mechanisms and drug interactions (Chun & Pike, 2012).

Synthesis of Fluorinated Heterocycles

In the realm of organic synthesis, this compound is key to creating fluorinated heterocycles. These compounds are of great interest due to their widespread applications in pharmaceuticals and agrochemicals, where fluorination can significantly alter biological activity and physicochemical properties (Singh & Umemoto, 2011).

Polyvalent Iodine Chemistry

It also plays a role in the broader context of polyvalent iodine chemistry, contributing to the development of new synthetic methodologies for complex organic molecules. This area of research is instrumental in creating novel compounds with potential applications in various fields, including medicinal chemistry and material science (Zhdankin & Stang, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, and precautionary statements include P280;P304+P340 .

Future Directions

Fluoropyridines, including 4-Fluoro-3-iodo-2-methoxypyridine, are of interest due to their unique properties and potential applications in various fields. They are expected to find novel applications in the future . For instance, F18-substituted pyridines present a special interest as potential imaging agents for various biological applications .

properties

IUPAC Name

4-fluoro-3-iodo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIINFLDILVLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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